spiro[indene-2,3'-piperidin]-1(3H)-one spiro[indene-2,3'-piperidin]-1(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13658987
InChI: InChI=1S/C13H15NO/c15-12-11-5-2-1-4-10(11)8-13(12)6-3-7-14-9-13/h1-2,4-5,14H,3,6-9H2
SMILES: C1CC2(CC3=CC=CC=C3C2=O)CNC1
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

spiro[indene-2,3'-piperidin]-1(3H)-one

CAS No.:

Cat. No.: VC13658987

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

spiro[indene-2,3'-piperidin]-1(3H)-one -

Specification

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name spiro[3H-indene-2,3'-piperidine]-1-one
Standard InChI InChI=1S/C13H15NO/c15-12-11-5-2-1-4-10(11)8-13(12)6-3-7-14-9-13/h1-2,4-5,14H,3,6-9H2
Standard InChI Key PDTIAUMOXOCVPA-UHFFFAOYSA-N
SMILES C1CC2(CC3=CC=CC=C3C2=O)CNC1
Canonical SMILES C1CC2(CC3=CC=CC=C3C2=O)CNC1

Introduction

Structural Characteristics

Molecular Architecture

Spiro[indene-2,3'-piperidin]-1(3H)-one (C₁₃H₁₅NO, MW 201.26 g/mol) consists of a bicyclic system where the indene and piperidine rings share a quaternary carbon atom (spiro junction). The indene moiety contributes aromaticity, while the piperidine ring introduces basicity and conformational flexibility. X-ray crystallography of analogous spiro compounds reveals an envelope-like conformation in the piperidine ring, with the carbonyl group at C1 adopting an equatorial position .

Key Structural Features:

  • Spiro Junction: Enhances stereochemical complexity and limits rotational freedom.

  • Planar Indene System: Facilitates π-π stacking interactions in biological targets.

  • Tertiary Amine: Imparts basicity (pKa ~9–10), influencing solubility and receptor binding .

Spectroscopic Properties

  • ¹H NMR: Aromatic protons (δ 7.2–7.6 ppm), piperidine CH₂ (δ 1.5–3.0 ppm), and carbonyl (C=O) absence of direct protons .

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

Synthesis and Optimization

Annulation Strategies

The synthesis of spiro[indene-2,3'-piperidin]-1(3H)-one derivatives primarily employs cycloaddition and annulation reactions:

Three-Component Cycloaddition

A tandem reaction involving isatin, maleates, and L-proline produces spiropyrrolizidine oxindoles. Optimized conditions (Et₃N, CH₃CN, rt) yield products with >99:1 diastereoselectivity .

Industrial-Scale Production

Continuous flow reactors are preferred for large-scale synthesis, improving efficiency and reducing byproducts. Key challenges include controlling exothermic reactions and optimizing catalyst turnover.

Biological Activity

Anticancer Properties

Spiro[indene-2,3'-piperidin]-1(3H)-one derivatives exhibit potent antiproliferative effects:

DerivativeCell LineIC₅₀ (μM)Reference
6mMCF75.0
6fHCT1164.8
3aA4316.0

Mechanism: Disruption of mitochondrial morphology and induction of mitophagy via ROS-mediated pathways .

Neurokinin Receptor Antagonism

The compound acts as a selective NK2 receptor antagonist (Kᵢ = 12 nM), modulating neuropeptide signaling in pain and inflammation. Conformational restriction from the spiro junction enhances receptor binding affinity .

Antimicrobial Activity

Derivatives show activity against Mycobacterium tuberculosis (MIC = 2–8 μg/mL), surpassing first-line agents like isoniazid in resistant strains.

Applications

Medicinal Chemistry

  • Drug Candidates: Core structure in sigma receptor ligands and acetylcholinesterase inhibitors .

  • Prodrug Design: Ester derivatives improve blood-brain barrier permeability.

Material Science

Spiro compounds serve as precursors for thermally stable polymers (Tg > 200°C) and liquid crystals.

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